5-Nitro-1,3-benzodioxole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWQAKNKGGOVMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062558 | |
| Record name | 1,3-Benzodioxole, 5-nitro- | |
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Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 1,2-(Methylenedioxy)-4-nitrobenzene | |
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CAS No. |
2620-44-2 | |
| Record name | 6-Nitro-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2620-44-2 | |
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| Record name | 5-Nitro-1,3-benzodioxole | |
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| Record name | 5-Nitro-1,3-benzodioxole | |
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| Record name | 1,3-Benzodioxole, 5-nitro- | |
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| Record name | 1,3-Benzodioxole, 5-nitro- | |
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| Record name | 1,2-(methylenedioxy)-4-nitrobenzene | |
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| Record name | 5-Nitro-1,3-benzodioxole | |
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Advanced Synthetic Methodologies for 5 Nitro 1,3 Benzodioxole and Its Precursors
Regioselective Nitration of 1,3-Benzodioxole (B145889): Mechanistic Insights and Optimization
The direct nitration of 1,3-benzodioxole is the most straightforward route to 5-Nitro-1,3-benzodioxole. The success of this synthesis hinges on precise control over the reaction to favor the formation of the desired 5-nitro isomer. The 1,3-benzodioxole moiety is an electron-rich heterocyclic system, which makes it highly reactive towards electrophilic substitution.
Nitronium Ion Generation and Electrophilic Aromatic Substitution Mechanisms
The nitration of 1,3-benzodioxole proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The key electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from the reaction of a nitric acid source with a strong acid or, in milder protocols, an acidic solvent like glacial acetic acid.
The mechanism unfolds in two primary steps:
Attack of the electrophile: The π-electron system of the 1,3-benzodioxole ring acts as a nucleophile, attacking the electrophilic nitronium ion. This attack preferentially occurs at the C5 position. The methylenedioxy group (-O-CH₂-O-) is an ortho, para-directing activator due to the electron-donating resonance effect of the oxygen atoms. The C5 position is electronically favored, being para to one of the ring oxygen atoms.
Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, loses a proton (H⁺) from the C5 position to a weak base in the medium. This step restores the aromaticity of the ring, yielding the final product, this compound.
Influence of Acidic Conditions and Temperature Control on Yield and Selectivity
The choice of acidic medium and strict temperature control are critical for optimizing the yield and regioselectivity of the nitration. While strong acid mixtures like nitric acid and sulfuric acid are common for nitrating less reactive aromatic compounds, they can be too harsh for the activated 1,3-benzodioxole ring, leading to degradation and side products.
A well-established method involves using a mixture of nitric acid in glacial acetic acid. prepchem.com This system provides a controlled generation of the nitronium ion, mitigating the reaction's exothermicity. Temperature control is paramount; maintaining the reaction temperature within a specific range, such as 15–25° C, is crucial for achieving high yields. prepchem.com Deviation from this optimal temperature range can lead to a decrease in selectivity and an increase in the formation of unwanted byproducts. A reported synthesis using this method achieves a total yield of 90.6%. prepchem.com
| Parameter | Condition | Rationale | Yield Impact |
| Nitrating Agent | Nitric acid in glacial acetic acid | Controlled release of nitronium ion, milder conditions | High |
| Temperature | 15–25° C | Prevents over-nitration and decomposition | High |
| Substrate | 1,3-Benzodioxole | Activated ring system | N/A |
Minimization of Over-nitration and Dinitro Derivative Formation
The electron-rich nature of the 1,3-benzodioxole ring, which facilitates the desired nitration at the C5 position, also makes the product, this compound, susceptible to a second nitration. The initial nitro group is deactivating, but the powerful activating effect of the methylenedioxy group can still promote further reaction under harsh conditions, leading to dinitro derivatives.
Strategies to minimize over-nitration include:
Stoichiometric Control: Using a carefully measured amount of the nitrating agent ensures that it is the limiting reactant, reducing the chance of a second nitration event after the initial product is formed.
Controlled Addition: The dropwise addition of the nitrating agent to the solution of 1,3-benzodioxole maintains a low instantaneous concentration of the nitronium ion, favoring monosubstitution. prepchem.com
Moderate Reaction Conditions: As discussed, avoiding highly aggressive nitrating systems (e.g., mixed acid) and maintaining a controlled temperature are the most effective ways to prevent the formation of dinitro compounds and other byproducts. prepchem.com
Multi-Step Synthesis Approaches for Substituted this compound Derivatives
The synthesis of more complex derivatives of this compound often requires multi-step pathways. These approaches allow for the introduction of various functional groups onto the benzodioxole scaffold, either before or after the nitration step.
Nitration of Substituted Benzodioxole Precursors Followed by Functional Group Transformations
This strategy involves introducing a nitro group onto a benzodioxole ring that already bears other substituents. The directing effects of the existing substituent(s) must be considered in conjunction with the directing effect of the methylenedioxy group to predict the outcome of the nitration.
Following nitration, the other functional groups on the ring can be chemically modified. This allows for the synthesis of a diverse array of compounds that would be inaccessible through direct functionalization of this compound. For example, a common transformation is the reduction of a second nitro group or the modification of an acetamido group. The synthesis of 5-amino-6-nitro-1,3-benzodioxole from 5-acetamino-6-nitro-1,3-benzodioxole by hydrolysis of the acetamido group is an example of such a transformation. prepchem.com Similarly, other derivatives like 5-iodo-6-nitro-1,3-benzodioxole (B2599564) can be prepared from 6-nitro-1,3-benzodioxol-5-amine, demonstrating further functional group manipulation. chemicalbook.com
| Precursor | Transformation | Product |
| 5-acetamino-6-nitro-1,3-benzodioxole | Hydrolysis | 5-amino-6-nitro-1,3-benzodioxole prepchem.com |
| 6-nitro-1,3-benzodioxol-5-amine | Sandmeyer Reaction (Diazotization followed by Iodination) | 5-iodo-6-nitro-1,3-benzodioxole chemicalbook.com |
Use of Protecting Group Strategies in Complex Syntheses
In the synthesis of complex molecules containing the this compound core, protecting groups are essential tools to prevent unwanted side reactions. jocpr.com Reactive functional groups, such as amines (-NH₂) or hydroxyls (-OH), are often incompatible with nitration conditions. These groups can be protonated by the strong acids or oxidized by nitric acid.
To circumvent this, a protecting group is temporarily installed to mask the reactive functionality. oup.com
Amine Protection: An amino group can be protected by converting it into an amide, such as an acetamide. The amide is significantly less basic and less nucleophilic, making it stable to nitration conditions. After the nitration step, the protecting group can be removed by hydrolysis to regenerate the amine. oup.com
Hydroxyl Protection: A hydroxyl group can be protected as an ether (e.g., benzyl (B1604629) ether) or a silyl (B83357) ether. These groups are generally stable to a range of reaction conditions and can be selectively removed later in the synthetic sequence. oup.com
The nitro group itself can be considered a "masked" amine. An organic synthesis can be carried out with a nitro group present, which is later reduced to generate the amine functionality at a desired point in the synthetic pathway. oup.com This strategy is particularly useful when the presence of a free amine would interfere with earlier chemical steps.
Catalytic Nitration Techniques for Enhanced Selectivity and Environmental Profile
Solid acid catalysts have emerged as a promising alternative to liquid acids like sulfuric acid in nitration reactions. researchgate.net These heterogeneous catalysts offer several advantages, including simplified product separation, reduced corrosion, and the potential for regeneration and reuse, which aligns with the principles of green chemistry. researchgate.netresearchgate.net Various materials such as zeolites, clays, and sulfated metal oxides have been investigated for the nitration of aromatic compounds. researchgate.nettandfonline.com
In the context of this compound synthesis, solid acids can facilitate the formation of the necessary nitronium ion (NO₂⁺) from nitric acid under less harsh conditions than the traditional mixed-acid system. researchgate.net For instance, catalysts like sulfuric acid adsorbed onto silica (B1680970) gel have been successfully used for the nitration of various aromatic compounds. researchgate.net The porous structure of these catalysts can also impart shape selectivity, potentially favoring the formation of the desired 5-nitro isomer over other possibilities. researchgate.net The efficiency of these catalysts is often linked to their surface characteristics and acidity. researchgate.net
| Solid Acid Catalyst Type | Key Features | Potential Advantages in Benzodioxole Nitration | Reference |
|---|---|---|---|
| Zeolites (e.g., H-Y Zeolite) | Microporous crystalline aluminosilicates with strong Brønsted acid sites. | High thermal stability; Shape selectivity can enhance regioselectivity towards the 5-position; Reusable. | tandfonline.com |
| Sulfated Zirconia/Silica | Superacidic properties; High surface area. | High catalytic activity, allowing for lower temperatures; Reduced acidic waste. | researchgate.net |
| Acid-Treated Clays (e.g., Montmorillonite) | Inexpensive and readily available; Lewis and Brønsted acidity. | Environmentally benign; Mild reaction conditions; Easy separation from the reaction mixture. | organic-chemistry.org |
| Carbon-Based Solid Acids | Functionalized with acidic groups like -SO₃H; Stable in various solvents. | High catalytic activity and selectivity has been shown for the synthesis of the 1,3-benzodioxole precursor. | google.com |
The development of "greener" nitrating agents seeks to replace or reduce the reliance on concentrated nitric and sulfuric acids. tandfonline.comresearchgate.net These alternative reagents often operate under milder conditions, generate less waste, and can offer improved selectivity. organic-chemistry.org
One approach involves the use of metal nitrates, such as bismuth nitrate (B79036) or copper(II) nitrate, often supported on solid materials like clay (Claycop) or zeolites. tandfonline.comorganic-chemistry.org These reagents can effect nitration without the need for a strong co-acid, thereby minimizing the production of corrosive byproducts. tandfonline.com Another strategy employs dinitrogen pentoxide (N₂O₅) as a powerful yet eco-friendly nitrating agent. nih.gov When used in alternative media like liquefied 1,1,1,2-tetrafluoroethane, N₂O₅ provides high yields with minimal, easy-to-utilize waste, as the solvent can be easily recondensed and recycled. nih.gov Other systems, such as ferric nitrate with a TEMPO catalyst or various N-nitroimides, have also been explored as mild and effective alternatives for aromatic nitration. organic-chemistry.org
| Milder Nitrating System | Description | Environmental/Process Benefits | Reference |
|---|---|---|---|
| Metal Nitrates (e.g., Bi(NO₃)₃, Cu(NO₃)₂) | Utilizes a metal salt as the source of the nitro group, often on a solid support. | Avoids strong, corrosive acids; Can be highly regioselective; Milder reaction conditions. | tandfonline.com |
| Dinitrogen Pentoxide (N₂O₅) | An effective and eco-friendly nitrating agent that can be used almost stoichiometrically. | Significantly reduces acidic wastes; High yields under mild conditions when used with recyclable solvents. | nih.gov |
| Nitric Acid / Acetic Anhydride | Forms acetyl nitrate in situ as the active nitrating species. | Offers more selective nitration compared to mixed acids. | nih.gov |
| Dilute Aqueous Nitric Acid | Uses water as a solvent, avoiding organic solvents and strong co-acids. | Eliminates catalyst-related waste and disposal steps; Improved safety profile. | nih.govfrontiersin.org |
Flow Chemistry Applications in the Industrial Scale Synthesis of this compound
Nitration reactions are typically fast and highly exothermic, posing significant safety risks, particularly on an industrial scale. researchgate.netvapourtec.com Flow chemistry, or continuous flow processing, has emerged as a transformative technology that mitigates these risks by performing reactions in a continuously moving stream within narrow tubes or microreactors. vapourtec.comewadirect.comnih.gov This approach offers superior control over reaction conditions, leading to improved safety, consistency, and scalability. rsc.orgeuropa.eu
The primary advantage of continuous flow reactors in nitration is their exceptionally high surface-area-to-volume ratio. rsc.org This characteristic allows for extremely efficient heat dissipation, preventing the formation of localized hot spots that can lead to thermal runaways and potential explosions in large batch reactors. researchgate.neteuropa.eu By maintaining precise temperature control, flow reactors enable the safe execution of highly exothermic reactions like the nitration of 1,3-benzodioxole. vapourtec.com
The small internal volume of these reactors means that only a minimal amount of hazardous material is reacting at any given moment, drastically reducing the risk associated with any potential incident. researchgate.net Scaling up production in a flow system is achieved by either running the system for a longer duration or by "numbering-up"—operating multiple reactors in parallel. rsc.org This approach avoids the complex and often dangerous challenges of scaling up batch reactions. ewadirect.com
Continuous flow systems provide unparalleled control over critical reaction parameters, which is key to achieving high yields and purity. vapourtec.com Parameters such as temperature, pressure, reaction time (residence time), and stoichiometry are managed with high precision. nih.govrsc.org
Temperature: The reactor tubing is typically immersed in a thermostatic bath, ensuring a consistent and uniform temperature profile throughout the reaction zone. nih.gov
Residence Time: The time reactants spend in the reactor is precisely controlled by adjusting the volume of the reactor coil and the flow rates of the pumps. This allows for optimization to maximize conversion while minimizing the formation of impurities from over-reaction. rsc.org
Stoichiometry: Syringe or HPLC-style pumps deliver reactants at precise and stable flow rates, ensuring that the molar ratios of substrate to nitrating agent are maintained consistently throughout the process. vapourtec.com
This fine control allows for rapid optimization of reaction conditions and leads to a more consistent and reproducible product quality compared to batch processing. vapourtec.com
| Parameter | Method of Control in Flow System | Impact on Nitration of 1,3-Benzodioxole | Reference |
|---|---|---|---|
| Temperature | External cooling/heating bath (cryostat/thermostat). | Manages exothermicity, prevents degradation and side reactions, influences reaction rate. | vapourtec.comrsc.org |
| Residence Time | Adjusting pump flow rates and/or reactor volume. | Determines the extent of reaction; crucial for maximizing yield and preventing dinitration. | nih.gov |
| Stoichiometry | Precise control of individual reactant flow rates. | Ensures efficient use of reagents and minimizes unreacted starting material. | vapourtec.com |
| Mixing | Use of static mixers or efficient diffusion in microchannels. | Rapid and homogeneous mixing of reactants is critical for fast reactions like nitration, ensuring consistent results. | rsc.org |
Synthesis of Structurally Related Nitrobenzodioxole Derivatives for Comparative Studies
The synthesis of structurally related nitrobenzodioxole derivatives is essential for comparative studies, such as in the development of structure-activity relationships for biologically active compounds. nih.gov These derivatives can be prepared through two main strategies: (1) nitration of an already substituted 1,3-benzodioxole or (2) chemical modification of a pre-synthesized nitrobenzodioxole.
For example, starting with a functionalized precursor like 6-bromo-1,3-benzodioxole allows for the synthesis of more complex structures. This bromo-derivative can be further elaborated, for instance, through Suzuki-Miyaura coupling reactions with various boronic acids to introduce a wide range of substituents onto the benzodioxole core. worldresearchersassociations.comresearchgate.net Subsequent nitration of these complex derivatives would yield a library of structurally diverse nitrobenzodioxole compounds.
Alternatively, functional groups can be introduced onto the this compound scaffold. The nitro group itself is a powerful electron-withdrawing group that can direct further substitutions or be chemically transformed. For instance, the synthesis of 5-Iodo-6-nitro-1,3-benzodioxole has been reported starting from 6-Nitro-1,3-benzodioxol-5-amine, demonstrating the modification of a nitrated benzodioxole precursor. chemicalbook.com The reduction of the nitro group to an amine provides a key functional handle for a vast array of subsequent chemical transformations, including amide bond formation and diazotization reactions. vapourtec.com
| Derivative Class | General Synthetic Approach | Precursor Example | Purpose of Comparative Study |
|---|---|---|---|
| Halo-nitro-benzodioxoles | Nitration of a halogenated 1,3-benzodioxole. | 4-Bromo-1,3-benzodioxole | Investigate electronic effects of substituents on reactivity or biological activity. |
| Amino-nitro-benzodioxoles | Nitration of an amino-1,3-benzodioxole or partial reduction of a dinitro-1,3-benzodioxole. | 5-Amino-1,3-benzodioxole | Serve as versatile intermediates for further functionalization. |
| Alkyl/Aryl-nitro-benzodioxoles | Nitration of an alkyl/aryl substituted benzodioxole, or cross-coupling reactions on a halo-nitro-benzodioxole. | 5-Bromo-6-nitro-1,3-benzodioxole (B1270917) | Study steric and electronic influences on molecular properties. |
| Nitro-benzodioxole carboxylic acids | Nitration of a benzodioxole carboxylic acid. | 1,3-Benzodioxole-5-carboxylic acid | Explore derivatives for pharmaceutical or materials science applications. |
Synthesis of 5-Nitrobenzo[d]researchgate.netprepchem.comdioxole-2-thione
The synthesis of 5-nitrobenzo[d] researchgate.netprepchem.comdioxole-2-thione can be approached through a multi-step process, beginning with the nitration of 1,3-benzodioxole.
Step 1: Synthesis of this compound
The initial step involves the nitration of 1,3-benzodioxole. In a typical procedure, 1,3-benzodioxole is dissolved in glacial acetic acid. A solution of nitric acid in glacial acetic acid is then added dropwise while maintaining the temperature between 15-25°C. The reaction mixture is stirred, typically overnight, to allow for the completion of the reaction. The resulting precipitate, this compound, is then isolated by filtration, washed with water, and can be further purified by recrystallization from alcohol. This method can yield the product in high purity. prepchem.com
Step 2: Conversion to 4-Nitrocatechol (B145892)
The methylene (B1212753) bridge of this compound can be cleaved to yield 4-nitrocatechol. This transformation is a necessary step to introduce the thione functionality in the subsequent stage.
Step 3: Formation of 5-Nitrobenzo[d] researchgate.netprepchem.comdioxole-2-thione
Preparation of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
The preparation of 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol is achieved through a Grignard reaction, a powerful tool for the formation of carbon-carbon bonds.
Step 1: Synthesis of the Grignard Reagent
The Grignard reagent, typically methylmagnesium iodide (CH₃MgI) or methylmagnesium bromide (CH₃MgBr), is prepared by reacting magnesium metal with methyl iodide or methyl bromide in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). This reaction is highly sensitive to moisture and must be carried out under anhydrous conditions. youtube.com
Step 2: Grignard Reaction with 6-Nitro-1,3-benzodioxole-5-carbaldehyde
The synthesis of the target alcohol involves the reaction of 6-nitro-1,3-benzodioxole-5-carbaldehyde (also known as 6-nitropiperonal) with the prepared Grignard reagent. The aldehyde is dissolved in an anhydrous ether solvent, and the Grignard reagent is added, typically at a low temperature to control the exothermic reaction. The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde.
Step 3: Work-up
After the reaction is complete, it is quenched by the addition of a dilute acid, such as aqueous ammonium (B1175870) chloride or dilute sulfuric acid. This protonates the intermediate alkoxide to yield the final product, 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol. The product is then extracted from the aqueous layer using an organic solvent and purified, for example, by chromatography.
Table 1: Reagents and Conditions for the Preparation of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
| Step | Reactants | Reagents/Solvents | Key Conditions |
| 1 | 6-Nitro-1,3-benzodioxole-5-carbaldehyde | Methylmagnesium iodide or Methylmagnesium bromide, Anhydrous diethyl ether or THF | Anhydrous, controlled temperature |
| 2 | Intermediate alkoxide | Dilute aqueous acid (e.g., NH₄Cl) | Acidic work-up |
Synthetic Routes to Nitropropenyl Benzodioxole (NPBD) Derivatives
Nitropropenyl benzodioxole (NPBD) derivatives are synthesized via the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgorganic-chemistry.org This reaction forms a carbon-carbon bond between a nitroalkane and a carbonyl compound.
The general synthetic route involves the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with a nitroalkane, such as nitroethane, in the presence of a base. The base deprotonates the nitroalkane to form a nucleophilic nitronate anion. This anion then attacks the carbonyl carbon of the aldehyde, forming a β-nitro alkoxide intermediate. Subsequent protonation yields the β-nitro alcohol.
This intermediate can then be dehydrated to form the desired nitropropenyl benzodioxole derivative. Dehydration can often be achieved by heating the reaction mixture or by using a dehydrating agent. The choice of base and reaction conditions can influence the yield and the stereochemical outcome of the reaction. Common bases used for the Henry reaction include organic amines and inorganic bases.
Table 2: Key Steps in the Synthesis of Nitropropenyl Benzodioxole Derivatives
| Step | Description | Reactants | Reagents/Conditions | Product |
| 1 | Henry Reaction | 6-Nitro-1,3-benzodioxole-5-carbaldehyde, Nitroalkane (e.g., Nitroethane) | Base (e.g., organic amine) | β-Nitro alcohol intermediate |
| 2 | Dehydration | β-Nitro alcohol intermediate | Heat or Dehydrating agent | Nitropropenyl benzodioxole derivative |
Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole
The synthesis of 5-bromo-6-nitro-1,3-benzodioxole can be achieved through the bromination of 6-nitro-1,3-benzodioxole. The starting material, 6-nitro-1,3-benzodioxole, can be prepared by the nitration of 1,3-benzodioxole, as described in section 2.5.1.
The subsequent bromination of 6-nitro-1,3-benzodioxole introduces a bromine atom onto the aromatic ring. A common method for the bromination of activated aromatic rings is electrophilic aromatic substitution using a bromine source. This could involve reacting 6-nitro-1,3-benzodioxole with elemental bromine (Br₂) in the presence of a Lewis acid catalyst or in a suitable solvent. Alternatively, other brominating agents such as N-bromosuccinimide (NBS) could be employed, often with a radical initiator or an acid catalyst.
The directing effects of the existing substituents on the benzodioxole ring will influence the position of the incoming bromine atom. The nitro group is a deactivating meta-director, while the dioxole ring is an activating ortho, para-director. The interplay of these effects will determine the regioselectivity of the bromination reaction. Specific reaction conditions would need to be carefully selected to favor the formation of the desired 5-bromo-6-nitro-1,3-benzodioxole isomer. researchgate.net
Mechanistic Investigations of Chemical Transformations Involving 5 Nitro 1,3 Benzodioxole
Reduction Reactions of the Nitro Group to Amino Functionality
The reduction of the nitro group on the aromatic ring of 5-nitro-1,3-benzodioxole to an amino group is a fundamental transformation that yields 5-amino-1,3-benzodioxole (3,4-methylenedioxyaniline). This product is a valuable intermediate in the synthesis of various more complex molecules. The conversion of the electron-withdrawing nitro group into an electron-donating amino group drastically alters the electronic properties of the benzene (B151609) ring, transforming a strongly deactivated ring into a strongly activated one. masterorganicchemistry.com The general mechanism for the reduction of aromatic nitro compounds can proceed through a direct pathway involving nitroso and hydroxylamine (B1172632) intermediates or a condensation pathway involving azoxy and azo intermediates. google.com
Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups. masterorganicchemistry.comgoogle.com This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium supported on carbon (Pd/C). commonorganicchemistry.com The reaction is generally clean and high-yielding.
The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the surface of the palladium catalyst. The reaction proceeds through the stepwise reduction of the nitro group to a nitroso group, then to a hydroxylamine, and finally to the amine. google.com One of the key advantages of this method is that it is often conducted under neutral pH conditions, which is beneficial when the substrate contains acid-sensitive functional groups. masterorganicchemistry.com
| Catalyst | Hydrogen Source | General Conditions | Product | Key Features |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Neutral pH, various solvents (e.g., ethanol (B145695), ethyl acetate) | 5-Amino-1,3-benzodioxole | High efficiency, clean reaction, suitable for acid-sensitive substrates. masterorganicchemistry.comcommonorganicchemistry.com |
This table provides a generalized overview of the catalytic hydrogenation process.
A variety of chemical reducing agents can also effectively convert the nitro group of this compound into an amine. Historically, metals such as iron (Fe), zinc (Zn), and tin (Sn) in the presence of an acid like hydrochloric acid (HCl) have been used for this purpose. masterorganicchemistry.com
Among these, tin(II) chloride (SnCl₂) in an acidic medium is a particularly mild and selective reagent. commonorganicchemistry.com It is known to reduce aromatic nitro compounds without affecting other potentially reducible functional groups such as nitriles, esters, or ketones. stackexchange.com The reaction with SnCl₂ typically proceeds in a solvent like ethanol or ethyl acetate (B1210297). stackexchange.com
Other reagents like sodium sulfide (B99878) (Na₂S) can also be employed and may offer selectivity in molecules with multiple nitro groups. commonorganicchemistry.com
| Reducing Agent | Typical Conditions | Selectivity | Product |
| Tin(II) Chloride (SnCl₂) | Acidic (e.g., HCl) or in ethanol/ethyl acetate | High selectivity for the nitro group over other reducible groups like esters or nitriles. stackexchange.com | 5-Amino-1,3-benzodioxole |
| Iron (Fe) | Acidic (e.g., HCl, Acetic Acid) | Good for general nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com | 5-Amino-1,3-benzodioxole |
| Zinc (Zn) | Acidic (e.g., HCl, Acetic Acid) | Effective for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com | 5-Amino-1,3-benzodioxole |
This table summarizes common chemical reducing agents for the transformation of this compound.
Electrophilic Substitution Reactions on the Benzene Ring
The benzene ring of this compound is subject to electrophilic aromatic substitution, a class of reactions fundamental to aromatic chemistry. The outcome of these reactions is governed by the electronic properties of the substituents already present on the ring: the nitro group and the methylenedioxy group.
The nitro group (–NO₂) is a powerful electron-withdrawing group. Through both inductive and resonance effects, it removes electron density from the aromatic ring, thereby deactivating it towards electrophilic attack. This deactivation makes electrophilic substitution reactions slower compared to unsubstituted benzene. Furthermore, the nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (in this case, the C4 and C6 positions are meta to the C5 nitro group). libretexts.org
In contrast to the nitro group, the methylenedioxy group (–O–CH₂–O–) is an electron-donating group. evitachem.com The oxygen atoms attached to the ring donate electron density via resonance, activating the ring towards electrophilic substitution. This activating influence makes the reaction faster than on an unsubstituted benzene ring. As an activating group, the methylenedioxy moiety is an ortho, para-director. libretexts.org In this compound, the positions ortho to the methylenedioxy oxygens are C4 and C7 (part of the fused ring system), and the position para to the C1-oxygen is C4, while the position para to the C2-oxygen is C5 (already substituted).
The regioselectivity of an electrophilic substitution reaction on this compound is therefore determined by the competing effects of these two groups. The strongly activating, ortho, para-directing methylenedioxy group and the strongly deactivating, meta-directing nitro group will both influence the position of the incoming electrophile. Typically, the activating group's directing effect is dominant. For the nitration of 1,3-benzodioxole (B145889) itself, the substitution occurs primarily at the 5-position. evitachem.com When a second nitration is performed under harsher conditions, the second nitro group adds ortho to the first, at the 6-position. evitachem.com This suggests that in the case of this compound, the position most activated by the methylenedioxy group and least deactivated by the nitro group (position 6) is the most likely site for further electrophilic attack.
| Group | Electronic Effect | Directing Influence | Influence on Reactivity |
| Nitro (–NO₂) | Electron-withdrawing | meta-director libretexts.org | Deactivating |
| Methylenedioxy (–O–CH₂–O–) | Electron-donating | ortho, para-director libretexts.org | Activating evitachem.com |
This table outlines the directing and reactivity influences of the substituent groups on the aromatic ring of this compound.
Oxidation Reactions and Their Synthetic Utility
Information regarding the specific oxidation reactions of this compound is limited in readily available literature. However, considering the structure of the molecule, potential oxidation reactions could target the methylenedioxy bridge under certain conditions, although this is generally a stable moiety. The aromatic ring itself is resistant to oxidation due to its aromaticity and the presence of the deactivating nitro group. In related compounds, such as 5-methyl-6-nitrobenzodioxole, the methyl group can be oxidized to a carboxylic acid, which can then be used in further synthetic steps. evitachem.com This suggests that if an oxidizable side chain were present on the this compound ring, it would likely be the primary site of oxidation rather than the ring or the stable functional groups.
Nucleophilic Substitution Reactions Involving Derivatives
The presence of the nitro group in the para position relative to the ether linkages of the dioxole ring profoundly activates the aromatic system towards nucleophilic aromatic substitution (SNAr). This activation is a direct consequence of the nitro group's ability to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. In the first step, a nucleophile attacks the carbon atom bearing a suitable leaving group, leading to the formation of the resonance-stabilized Meisenheimer complex. libretexts.orglibretexts.org The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. libretexts.orglibretexts.org The second step involves the departure of the leaving group, which restores the aromaticity of the ring and yields the substitution product.
While specific kinetic data for nucleophilic substitution reactions on this compound derivatives are not extensively documented in readily available literature, the general principles of SNAr reactions on activated aryl halides provide a robust framework for understanding their mechanistic behavior. udd.cl The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with biothiols, for instance, has been shown to proceed via the SNAr mechanism, with the nucleophilic attack of the thiol group being the rate-determining step. udd.cl
Radical and Radical Anion Intermediates in Transformations of Nitro-Substituted Benzodioxoles
The electron-deficient nature of the aromatic ring in this compound, imparted by the nitro group, makes it susceptible to single-electron transfer reactions, leading to the formation of radical and radical anion intermediates. These transient species play a crucial role in various chemical and electrochemical transformations.
The one-electron reduction of this compound generates its corresponding radical anion. This species can be generated electrochemically, as demonstrated in studies of similar nitroaromatic compounds using techniques like cyclic voltammetry. researchgate.netelectrochemsci.org In cyclic voltammetry, the reversible or quasi-reversible reduction wave at a specific potential indicates the formation of a relatively stable radical anion. The stability of this radical anion is attributed to the delocalization of the unpaired electron across the aromatic system and onto the nitro group.
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical species. researchgate.netuky.edu The EPR spectrum of a radical anion provides valuable information about its electronic structure through the analysis of its g-factor and hyperfine coupling constants (hfs). uky.edu The hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (e.g., 1H, 14N) within the molecule. The magnitude of the hyperfine coupling constants is proportional to the spin density at the respective nucleus, thus mapping the distribution of the unpaired electron within the radical. uky.edu
These radical anion intermediates can participate in subsequent chemical reactions. For instance, in the context of certain nucleophilic substitution reactions, a single-electron transfer (SET) mechanism may operate, where the reaction is initiated by the formation of the substrate's radical anion.
Metal-Catalyzed Coupling Reactions Utilizing Halogenated Nitrobenzodioxole Precursors
Halogenated derivatives of this compound are valuable precursors for the construction of more complex molecular architectures through metal-catalyzed cross-coupling reactions. These reactions, particularly those catalyzed by palladium, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, offers a detailed fingerprint of the molecular structure of 5-Nitro-1,3-benzodioxole by probing the vibrational modes of its constituent chemical bonds and functional groups. Experimental analysis, often complemented by theoretical calculations using methods like Density Functional Theory (DFT), allows for precise assignment of these vibrational modes.
The nitro (NO₂) group is a prominent feature of the this compound structure, and its characteristic stretching vibrations are readily identifiable in the vibrational spectra. The asymmetric and symmetric stretching modes of the NO₂ group are particularly diagnostic.
In a study combining experimental spectroscopy with DFT (B3LYP) calculations, the asymmetric stretching vibration (νasNO₂) was observed in the infrared spectrum at 1609 cm⁻¹. The symmetric stretching vibration (νsNO₂) was identified at 1437 cm⁻¹ in the IR spectrum and 1430 cm⁻¹ in the FT-Raman spectrum. These experimental values show good agreement with the theoretically calculated wavenumbers, which place the asymmetric stretch at 1596 cm⁻¹ and the symmetric stretch at 1427 cm⁻¹ (DFT).
| Vibrational Mode | FTIR (cm⁻¹) | FT-Raman (cm⁻¹) | Theoretical (DFT) (cm⁻¹) |
|---|---|---|---|
| Nitro Asymmetric Stretch (νasNO₂) | 1609 | - | 1596 |
| Nitro Symmetric Stretch (νsNO₂) | 1437 | 1430 | 1427 |
The tri-substituted benzene (B151609) ring of this compound gives rise to a series of characteristic vibrational modes. The in-plane C-H bending (δCH) modes for this substitution pattern are expected above 1000 cm⁻¹. Experimental spectra show these modes at 1120 cm⁻¹ and 1036 cm⁻¹ in the IR, and at 1128 cm⁻¹ and 1028 cm⁻¹ in the Raman spectrum.
The out-of-plane C-H deformation (γCH) modes, which are typically found between 700 and 1000 cm⁻¹, were observed at 872 cm⁻¹, 810 cm⁻¹, and 719 cm⁻¹ in the IR spectrum, with corresponding peaks at 809 cm⁻¹ and 725 cm⁻¹ in the Raman spectrum. Additionally, the characteristic "ring breathing" mode of the phenyl ring was theoretically assigned to a wavenumber of 796 cm⁻¹.
The synergy between experimental vibrational spectroscopy and quantum chemical calculations provides a high degree of confidence in the assignment of spectral bands. For this compound, harmonic vibrational wavenumbers calculated using the Gaussian03 software package with B3LYP/6-31G* basis sets have been compared with experimental FTIR and FT-Raman data.
The calculated wavenumbers, when scaled to correct for anharmonicity and basis set limitations, show a strong correlation with the observed wavenumbers. For instance, key vibrations such as the NO₂ stretches, C-H bends, and CH₂ group vibrations show only small differences between their experimental and calculated values. This good agreement validates both the experimental assignments and the theoretical model of the molecular structure. Minor discrepancies are typically attributed to intermolecular interactions, such as hydrogen bonding in the solid crystalline state, which are not accounted for in the gas-phase theoretical calculations.
| Assignment | FTIR (cm⁻¹) | FT-Raman (cm⁻¹) | Theoretical (DFT) (cm⁻¹) |
|---|---|---|---|
| νas(NO₂) | 1609 | - | 1596 |
| νs(NO₂) | 1437 | 1430 | 1427 |
| δ(CH) in-plane bend | 1120 | 1128 | 1144 |
| δ(CH) in-plane bend | 1036 | 1028 | 1027 |
| γ(CH) out-of-plane bend | 872 | - | 864 |
| γ(CH) out-of-plane bend | 810 | 809 | 806 |
| γ(CH) out-of-plane bend | 719 | 725 | 721 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the carbon-hydrogen framework of this compound can be definitively established.
While detailed experimental spectra for this compound are not widely published, the chemical shifts can be reliably predicted based on the known electronic effects of the substituents on the benzodioxole ring.
¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the dioxole methylene (B1212753) protons and the three aromatic protons.
Dioxole Protons (-O-CH₂-O-): These protons are expected to appear as a singlet, typically in the range of δ 6.0-6.2 ppm, due to the deshielding effect of the adjacent oxygen atoms.
Aromatic Protons: The powerful electron-withdrawing nitro group at the C5 position significantly influences the chemical shifts of the remaining aromatic protons (H-4, H-6, and H-7). The proton at C4 (H-4), being ortho to the nitro group, is expected to be the most deshielded, appearing as a doublet around δ 7.8-8.0 ppm. The proton at C6 (H-6) would be meta to the nitro group and is expected to appear as a doublet of doublets around δ 7.6-7.8 ppm. The proton at C7 (H-7), shielded by the dioxole ring and ortho to the C6-H, would be the most upfield of the aromatic signals, appearing as a doublet around δ 7.0-7.2 ppm.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Dioxole Carbon (-O-C H₂-O-): This carbon signal is characteristically found around δ 102-103 ppm.
Aromatic Carbons: The chemical shifts of the six aromatic carbons are influenced by the substituents. The carbon bearing the nitro group (C5) would be significantly deshielded. The quaternary carbons of the dioxole ring (C3a and C7a) are also distinct. The protonated carbons (C4, C6, C7) will show shifts consistent with their electronic environment.
| Atom | Spectrum | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| -OCH₂O- | ¹H | ~6.1 | Singlet (s) |
| H-7 | ¹H | ~7.1 | Doublet (d) |
| H-6 | ¹H | ~7.7 | Doublet of doublets (dd) |
| H-4 | ¹H | ~7.9 | Doublet (d) |
| -OCH₂O- | ¹³C | ~103 | - |
| Aromatic CH | ¹³C | ~108-125 | - |
| Aromatic Quaternary C | ¹³C | ~145-155 | - |
NMR spectroscopy is exceptionally effective at distinguishing between positional isomers. The nitration of 1,3-benzodioxole (B145889) could potentially yield other isomers, such as 4-Nitro-1,3-benzodioxole. However, the ¹H NMR spectrum of the 4-nitro isomer would be dramatically different from that of the 5-nitro isomer. It would display a different set of three aromatic protons with a unique ABC spin system and distinct coupling constants, allowing for unambiguous differentiation.
Furthermore, NMR serves as a primary method for purity assessment. The integration of the signals in the ¹H NMR spectrum should correspond to the ratio of protons in the molecule (e.g., 2:1:1:1 for the dioxole, H-7, H-6, and H-4 protons, respectively). The presence of any additional peaks would indicate impurities, which could potentially be identified and quantified. A clean spectrum with correct integrations and the absence of solvent or starting material signals is a strong confirmation of the compound's high purity.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling
Mass spectrometry is an essential analytical technique for the characterization of this compound, providing definitive confirmation of its molecular weight and offering insights into its structural features through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak ([M]+•) that confirms its molecular weight. nist.gov
The molecular formula of this compound is C₇H₅NO₄, corresponding to a molecular weight of approximately 167.12 g/mol . nih.govchemsynthesis.com In its mass spectrum, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 167. nist.govnih.gov The stability of the aromatic system contributes to the relatively high intensity of this peak. libretexts.org
Beyond molecular weight confirmation, the fragmentation pattern provides a structural fingerprint of the molecule. Under electron ionization, the molecular ion undergoes fragmentation, yielding a series of characteristic daughter ions. The analysis of these fragments helps in elucidating the structure of the parent molecule. For this compound, the fragmentation is influenced by the nitro group and the benzodioxole ring. Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ (46 Da) and O (16 Da).
A summary of the primary ions observed in the electron ionization mass spectrum of this compound is presented below.
| m/z | Proposed Ion Fragment | Notes |
| 167 | [C₇H₅NO₄]+• | Molecular Ion ([M]+•) |
| 137 | [M - NO]+ | Loss of nitric oxide |
| 121 | [M - NO₂]+ | Loss of the nitro group |
| 107 | [C₇H₃O₂]+ | Further fragmentation |
| 93 | [C₆H₅O]+ | Fragmentation of the dioxole ring |
| 65 | [C₅H₅]+ | A common fragment in aromatic compounds, often indicating the benzene ring core. nih.gov |
This interactive table is based on typical fragmentation patterns for aromatic nitro compounds and publicly available spectral data.
Furthermore, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for impurity profiling. In a GC-MS analysis, chromatographic separation of this compound from any impurities is followed by mass analysis of each component. This allows for the identification of synthesis-related byproducts or degradation products, even at trace levels, by comparing their mass spectra to reference libraries. researchgate.net
Gas Chromatography (GC) for Purity Assessment
Gas Chromatography (GC) is a cornerstone technique for assessing the purity of volatile and thermally stable compounds like this compound. It is routinely employed in quality control to quantify the compound and detect the presence of any volatile impurities. The method separates components of a mixture based on their differential partitioning between a stationary phase within a column and a mobile gas phase.
In a typical GC analysis of this compound, a solution of the sample is injected into the instrument, where it is vaporized. The gaseous sample is then carried by an inert gas (like helium or nitrogen) through a long, thin capillary column. The separation efficiency is determined by the column's stationary phase, its length, and the temperature program used. For aromatic nitro compounds, a non-polar or medium-polarity column is generally effective.
The purity of the sample is determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram. Commercially available this compound is often certified with high purity levels determined by GC analysis. guidechem.com
| Parameter | Typical Value/Condition | Purpose |
| Purity Levels | ≥96%, ≥98%, ≥99% | Indicates the percentage of this compound in the sample as determined by GC area normalization. guidechem.com |
| Technique | Gas Chromatography-Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) | FID provides high sensitivity for quantitative analysis, while MS provides identification of impurities. |
| Column Type | Capillary column (e.g., with a phenyl polysiloxane stationary phase) | Provides high-resolution separation of the target compound from structurally similar impurities. |
| Data Analysis | Peak area integration and normalization | The relative peak area of the main compound is used to calculate its percentage purity. |
This interactive table outlines typical parameters and results for the GC purity assessment of this compound.
The retention time—the time it takes for the compound to travel from the injector to the detector—is a characteristic property under a specific set of GC conditions and can be used for qualitative identification when compared against a known standard.
Microcrystal Electron Diffraction (MicroED) for Atomic Structure Determination of Challenging Samples
Microcrystal Electron Diffraction (MicroED) is a state-of-the-art cryogenic electron microscopy (cryo-EM) technique used to determine the three-dimensional atomic structures of molecules. frontiersin.org It has emerged as a powerful tool for structural analysis of small organic molecules, especially when they fail to form crystals large enough for conventional single-crystal X-ray diffraction (SC-XRD). frontiersin.org
The fundamental principle of MicroED relies on the strong interaction of electrons with matter, which allows for the collection of high-quality diffraction data from crystals that are orders of magnitude smaller than those required for X-ray methods—often in the sub-micrometer range. frontiersin.org Continuous rotation of a crystal in the electron beam allows for the collection of a complete 3D diffraction dataset, from which a high-resolution atomic structure can be determined.
While a crystal structure for this compound obtained through traditional X-ray methods is available in the Cambridge Structural Database (CSD), MicroED presents a crucial alternative for situations where obtaining such large, well-ordered crystals is a bottleneck. nih.gov Many small molecules, particularly during initial synthesis or purification, form microcrystalline powders that are ideal for MicroED analysis but unsuitable for SC-XRD. frontiersin.org
The application of MicroED would be particularly advantageous in scenarios such as:
Polymorph Screening: Identifying different crystalline forms of this compound, which may only be accessible as microcrystals.
Impurity Structure Determination: Elucidating the structure of an unknown crystalline impurity that co-precipitates with the main product.
Rapid Structural Confirmation: Providing fast structural verification from a small amount of crude or purified material without the need for extensive crystallization trials.
The table below compares key features of MicroED and traditional Single-Crystal X-ray Diffraction, highlighting the utility of MicroED for challenging samples.
| Feature | Microcrystal Electron Diffraction (MicroED) | Single-Crystal X-ray Diffraction (SC-XRD) |
| Required Crystal Size | Nanometer to sub-micrometer scale | Typically >5-10 micrometers |
| Data Collection Time | Minutes per crystal | Hours to days |
| Sample Requirement | Very small quantities (nanograms) | Larger quantities (micrograms to milligrams) |
| Radiation Source | Electron beam | X-ray beam (in-house or synchrotron) |
| Applicability | Ideal for microcrystalline powders, polymorphs, and challenging-to-crystallize molecules. frontiersin.org | The "gold standard" for samples that produce large, high-quality single crystals. |
This interactive table compares the key aspects of MicroED and SC-XRD for small molecule structure determination.
Computational Chemistry and Theoretical Investigations of 5 Nitro 1,3 Benzodioxole
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary method for studying the electronic properties of molecules like 5-Nitro-1,3-benzodioxole. scirp.org DFT calculations offer a balance of computational cost and accuracy, making them suitable for predicting molecular structures and a variety of thermochemical properties. scirp.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used DFT approach known for its reliability in these predictions. scirp.org
DFT calculations are employed to predict the thermochemical properties of this compound, which are crucial for understanding its stability and reactivity. These computations can determine parameters such as enthalpy of formation, entropy, and heat capacity.
The introduction of the nitro (–NO₂) group, a potent electron-withdrawing group, significantly influences the charge distribution across the this compound molecule. This redistribution of electron density affects the molecule's reactivity and intermolecular interactions. Analysis of the natural atomic charges can reveal sites susceptible to electrophilic or nucleophilic attack and highlight the presence of intramolecular interactions, such as hydrogen bonding in related derivatives. researchgate.net The nitro group deactivates the aromatic ring towards electrophilic substitution while facilitating nucleophilic aromatic substitution by stabilizing the negatively charged intermediate.
Table 1: Predicted Thermochemical Properties of this compound
| Property | Predicted Value | Unit |
|---|---|---|
| Enthalpy | Data not available | kJ/mol |
| Entropy | Data not available | J/(mol·K) |
Theoretical studies indicate that the 1,3-benzodioxole (B145889) moiety is not entirely planar. orientjchem.org While the benzene (B151609) ring maintains its planarity, the fused five-membered dioxole ring is puckered. orientjchem.org DFT calculations, often using the B3LYP method with basis sets like 6-311++G(d,p), are used to optimize the molecular structure and determine the most stable conformation. researchgate.net
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
Table 2: Frontier Molecular Orbital (FMO) Properties of this compound
| Parameter | Description | Predicted Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. qu.edu.qa By calculating the vertical excitation energies, TD-DFT can simulate UV-Vis spectra, which provides insight into the electronic transitions between molecular orbitals. qu.edu.qanih.gov For this compound, TD-DFT calculations can help assign the observed absorption bands to specific electronic transitions, often involving the HOMO and LUMO. The accuracy of these predictions can be benchmarked against experimental data, with discrepancies often addressed through the use of scaling factors.
The electronic properties of this compound make it and its derivatives interesting candidates for applications in materials science, such as in dye-sensitized solar cells (DSSCs). The efficiency of a DSSC is partly dependent on the light-harvesting efficiency (LHE) of the dye molecule used.
Computational studies show that the strong electron-withdrawing nature of the nitro group in this compound can enhance its LHE. Furthermore, theoretical investigations suggest that the LHE can be tuned by introducing other donor and acceptor groups to the benzodioxole structure. These substitutions can cause a red-shift in the molecule's absorption spectrum, allowing it to absorb a broader range of the solar spectrum and thereby improving potential DSSC performance. TD-DFT is a key tool in this area, used to predict these spectral shifts and optimize the molecular structure for maximum LHE.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,3-benzodioxole |
| Nitrobenzene (B124822) |
Molecular Docking Simulations for Ligand-Protein Interactions
For instance, studies on nitro-substituted benzamide (B126) derivatives have utilized molecular docking to investigate their anti-inflammatory potential by examining their binding to the inducible nitric oxide synthase (iNOS) enzyme. researchgate.netnih.gov These simulations revealed that the number and orientation of nitro groups significantly influence binding efficiency. researchgate.netnih.gov Similarly, research on chalcones containing a nitro group has employed molecular docking to understand their interactions with enzymes like cyclooxygenase-2 (COX-2) and endothelial nitric oxide synthase (eNOS). mdpi.com These studies often highlight the role of the nitro group in forming specific interactions, such as hydrogen bonds, with key amino acid residues in the active site of the target protein.
In another example, benzodioxole grafted spirooxindole pyrrolidinyl derivatives were evaluated for their anti-diabetic activity through molecular docking studies against α-glucosidase and α-amylase enzymes. rsc.org The results of these simulations helped to rationalize the observed potent inhibitory activity of certain derivatives. rsc.org
These examples underscore the utility of molecular docking in elucidating the structure-activity relationships of compounds structurally related to this compound. Such studies typically involve the following steps:
Preparation of the protein structure: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
Preparation of the ligand structure: The 3D structure of the ligand (in this case, a compound analogous to this compound) is generated and optimized.
Docking simulation: A docking algorithm is used to predict the binding poses of the ligand in the active site of the protein.
Analysis of results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, and to estimate the binding affinity.
The findings from such simulations on analogous compounds can help to hypothesize potential protein targets for this compound and guide the design of future experimental studies.
Table 1: Illustrative Molecular Docking Data for Compounds Related to this compound
| Compound Class | Protein Target | Key Findings from Docking Studies |
| Nitro Benzamide Derivatives | iNOS | Binding efficiency is influenced by the number and orientation of nitro groups. researchgate.netnih.gov |
| Nitro-containing Chalcones | COX-2, eNOS | The nitro group can participate in key hydrogen bonding interactions with active site residues. mdpi.com |
| Benzodioxole Spirooxindoles | α-glucosidase | Docking results corroborated the potent inhibitory activity observed in vitro. rsc.org |
| p-Nitrophenyl Hydrazones | COX-2, 5-LOX | Interactions with key amino acids crucial for anti-inflammatory activity were identified. chemrxiv.org |
This table is illustrative and based on findings for related compound classes, not this compound itself.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comnih.gov These models are widely used in medicinal chemistry and toxicology to predict the activity of new or untested compounds. mdpi.comnih.gov
For nitroaromatic compounds, a class to which this compound belongs, numerous QSAR studies have been conducted to predict their toxicity and other biological activities. mdpi.comnih.govsciengine.com These studies often employ a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.
A systematic review of QSAR studies on the toxic effects of nitroaromatic compounds (NACs) highlights that hydrophobicity is a pivotal parameter influencing their aquatic toxicity. mdpi.com Other important descriptors for NACs include:
Electronic descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which provide insights into the reactivity of the molecule.
Topological descriptors: Which describe the connectivity and shape of the molecule.
Quantum chemical descriptors: These are derived from quantum mechanical calculations and can provide a more detailed description of the electronic structure. nih.gov
For example, a 3D-QSAR study using the comparative molecular field analysis (CoMFA) method was conducted on a set of 25 nitroaromatic compounds to investigate their toxicities. sciengine.comresearchgate.net This approach provides a 3D map of the steric and electrostatic fields around the molecules that are correlated with their biological activity, offering a more intuitive interpretation of the structure-activity relationship. sciengine.comresearchgate.net
The general workflow for developing a QSAR model involves:
Data set selection: A set of compounds with known biological activities is compiled.
Descriptor calculation: A variety of molecular descriptors are calculated for each compound in the data set.
Model development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.gov
Model validation: The predictive power of the model is assessed using internal and external validation techniques.
While a specific QSAR model for this compound has not been identified in the reviewed literature, the extensive research on other nitroaromatic compounds provides a strong foundation for the future development of such a model. The insights gained from existing QSAR studies on NACs can be used to select relevant descriptors and modeling techniques to predict the biological activity of this compound.
Table 2: Common Molecular Descriptors Used in QSAR Models for Nitroaromatic Compounds
| Descriptor Type | Examples | Relevance to Biological Activity Prediction |
| Physicochemical | LogP (octanol-water partition coefficient) | Represents the hydrophobicity of the molecule, which is often correlated with its ability to cross cell membranes and interact with biological targets. mdpi.com |
| Electronic | HOMO and LUMO energies | Relate to the molecule's ability to donate or accept electrons, which is important for chemical reactivity and interactions with biological macromolecules. |
| Topological | Molecular connectivity indices | Describe the size, shape, and branching of the molecule, which can influence its binding to a receptor. |
| Quantum Chemical | Dipole moment, partial atomic charges | Provide a detailed description of the electronic distribution within the molecule, which is crucial for understanding intermolecular interactions. nih.gov |
This table presents examples of descriptors commonly used in QSAR studies of nitroaromatic compounds.
Applications of 5 Nitro 1,3 Benzodioxole As a Versatile Organic Building Block
Intermediate in the Synthesis of Complex Organic Molecules
5-Nitro-1,3-benzodioxole is a valued compound in organic synthesis, serving as a versatile building block for the construction of more complex molecules. Its utility stems from the combination of the stable 1,3-benzodioxole (B145889) core and the reactive nitro group. The benzodioxole moiety, also known as methylenedioxybenzene, is a fundamental heterocyclic system that provides aromatic stability and is a key structural unit in a wide array of natural products and synthetic compounds. This ring system is stable under various reaction conditions, making it a reliable scaffold in multi-step synthetic pathways. The presence of the nitro group further enhances its synthetic potential by allowing for a range of chemical transformations.
Pharmaceutical and Agrochemical Intermediates
The 1,3-benzodioxole core is a recognized pharmacophore, a molecular feature responsible for a drug's biological activity. Consequently, this compound and its derivatives are significant precursors in the development of new pharmaceuticals and fine chemicals. The structural motif is integral to numerous compounds investigated for medicinal and agricultural applications. Its role as an intermediate allows for the introduction of the benzodioxole unit into larger, more complex molecular frameworks destined for these industries.
Development of Compounds with Desired Biological Activities
Derivatives synthesized from the this compound scaffold are explored for a wide range of therapeutic applications. Research has shown that compounds containing the 1,3-benzodioxole system exhibit various biological activities. These properties are leveraged in medicinal chemistry to design and develop new therapeutic agents.
| Biological Activity | Reference |
|---|---|
| Anti-inflammatory | |
| Anticancer | |
| Antioxidant | |
| Antimicrobial | |
| Antifungal |
Precursors for N-Substituted Pyrroles
This compound serves as a direct starting material for the synthesis of N-substituted pyrroles. A novel synthetic approach allows for the facile, high-yielding synthesis of these important heterocyclic compounds by treating a nitroarene, such as this compound, with 2,5-dimethoxytetrahydrofuran. semanticscholar.org This reaction proceeds effectively in the presence of indium in dilute aqueous hydrochloric acid at room temperature, providing a direct route from nitro compounds to the corresponding N-arylpyrroles. semanticscholar.org Pyrroles are significant scaffolds in medicinal chemistry, and this method highlights a key application of this compound as a precursor. semanticscholar.orguctm.edu
Role in Enzyme Inhibition Studies
Beyond its role in synthesis, this compound is also utilized in biochemical research, particularly in the study of enzyme mechanisms and inhibition.
Interaction with Protein Thiol Groups Leading to Enzyme Activity Inhibition
The interaction between nitroaromatic compounds and thiols is a subject of biochemical study. nih.gov The redox behavior of nitro compounds can be influenced by the presence of aminothiols like glutathione (B108866) and cysteamine. nih.gov Research indicates that thiols can act as reducing agents, but only after the formation of a nitro radical anion from the parent nitroaromatic compound. nih.gov This redox interaction can modify the stability and lifetime of the radical anion. nih.gov Furthermore, direct reactions between photoexcited nitroarenes and thiols have been shown to occur. chemistryviews.org While the precise mechanism of inhibition can be complex, such redox interactions between the nitro group of a compound and the thiol groups of cysteine residues within a protein represent a plausible pathway for altering or inhibiting enzyme activity.
Use in Enzymatic Assays, Particularly for Peroxygenases and Peroxidases
This compound (NBD) is an important substrate used in enzymatic assays, especially for a class of heme-thiolate enzymes known as unspecific peroxygenases (UPOs). acs.orgnih.govnih.govfrontiersin.org These enzymes catalyze a wide variety of oxyfunctionalization reactions. nih.govfrontiersin.org
In a typical assay, the UPO enzyme catalyzes the hydroxylation of NBD, which then spontaneously cleaves to form the chromophore 4-nitrocatechol (B145892). nih.gov The formation of this colored product allows for the continuous spectrophotometric monitoring of enzyme activity. nih.gov This NBD assay is frequently employed in high-throughput screening (HTS) campaigns for enzyme discovery and directed evolution, as it provides a reliable, colorimetric method to assess the peroxygenase activity of thousands of enzyme variants quickly. nih.govnih.gov The assay has been instrumental in engineering UPOs with improved catalytic efficiencies and stabilities. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Substrate | This compound (NBD) | acs.orgnih.gov |
| Enzyme Class | Unspecific Peroxygenase (UPO) | nih.govfrontiersin.org |
| Reaction Type | Hydroxylation (Oxygen Transfer) | nih.gov |
| Product (Chromophore) | 4-Nitrocatechol | nih.gov |
| Detection Method | Colorimetric / Spectrophotometric | nih.govnih.gov |
| Application | High-Throughput Screening (HTS) for enzyme discovery and directed evolution | nih.govnih.gov |
Development of Novel Materials with Specific Properties
The structural characteristics of this compound, particularly the stable aromatic system and the electron-withdrawing nitro group, provide a foundation for synthesizing new materials with tailored functionalities.
Historically, aromatic nitro compounds have been fundamental in the synthesis of dyes. The production of many dyestuffs is enabled by the conversion of the nitro group into other functional groups, such as amines. The synthesis of azo dyes, for instance, typically involves the diazotization of a primary aromatic amine, which can be readily prepared by the reduction of a nitroaromatic precursor like this compound.
In contemporary materials science, research is exploring the non-linear optical (NLO) properties of this compound, indicating its potential as a component for NLO applications. Furthermore, scientific exploration into modifying the structure with various donor and acceptor groups aims to fine-tune its light-harvesting efficiency. This line of inquiry suggests potential applications in the development of dye-sensitized solar cells (DSSCs).
The 1,3-benzodioxole core is noted for its aromaticity and stability under a variety of reaction conditions, making it an attractive scaffold for creating robust materials. chemicalbook.com This inherent stability is a key factor in multi-step synthetic processes where maintaining the structural integrity of the molecule is critical.
Research into related polynitro benzodioxane derivatives has demonstrated significant thermal stability. For example, 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), a compound with a similar heterocyclic core, exhibits high thermostability, with decomposition occurring between 290–329 °C. This stability is comparable to that of known thermostable high-energy materials. The general principle that cross-linking enhances the thermal stability of polymer systems further suggests that bifunctional derivatives of benzodioxole could be used to create thermally resistant polymers. researchgate.net
Applications in Medicinal Chemistry Research
The 1,3-benzodioxole moiety is a well-established pharmacophore, a molecular feature essential for a drug's pharmacological activity. This structural unit is found in numerous compounds investigated for a range of therapeutic effects, including anti-inflammatory, anticancer, and antioxidant properties.
The benzodioxole scaffold is a key component in the design of potential therapeutic agents, with derivatives being investigated for anti-inflammatory and neuroprotective effects. chemicalbook.com The core structure is recognized for its presence in compounds possessing anti-inflammatory properties, making this compound a valuable precursor for synthesizing new drug candidates.
Research into structurally similar compounds has yielded promising results. A study on new Mannich bases of 5-nitro-2-benzoxazolinones, which share the nitro-substituted heterocyclic structure, demonstrated notable analgesic and anti-inflammatory activities in preclinical models. Several compounds from this series showed anti-inflammatory inhibition ratios above 30%. Furthermore, the analgesic activities of these compounds were found to be even more significant than their anti-inflammatory effects. Similarly, other research has described benzodioxole derivatives with potential analgesic properties. researchgate.net
| Compound Series | Bioactivity Studied | Key Findings |
| 5-nitro-3-substituted piperazino-methyl-2-benzoxazolinones | Analgesic, Anti-inflammatory | Compounds with electron-withdrawing substituents showed the most promising results. Analgesic effects were more pronounced than anti-inflammatory effects. |
| 1,3-benzodioxole derivatives with amino acid moiety | Analgesic, Antituberculosis, Antimicrobial | The 1,3-benzodioxole moiety is associated with a wide range of biological activities, including analgesic potential. researchgate.net |
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that allows it to interact with a specific biological target and trigger a pharmacological response. The 1,3-benzodioxole ring system is a recognized pharmacophore, valued for its ability to form interactions with various biological receptors.
A notable application of this principle is in computer-aided drug discovery. In one research program aimed at identifying novel auxin receptor agonists, a pharmacophore model based on the auxin receptor TIR1 was used to screen a chemical database. This virtual screening identified a lead compound, N-(benzo[d] unb.cadioxol-5-yl)-2-((4-chlorobenzyl)thio)acetamide. Based on this 1,3-benzodioxole-containing lead, a series of 22 new derivatives were designed and synthesized to optimize the biological activity, demonstrating the practical utility of the benzodioxole scaffold as a pharmacophore for targeted drug design. unb.caprepchem.com
This compound serves as a precursor for a variety of derivatives that have been evaluated for antitumor and antimicrobial properties. The benzodioxole nucleus is a privileged structure found in several natural anticancer agents.
In one study, two series of 5- and 6-substituted 1,3-benzodioxole peptidyl derivatives were synthesized from safrole. In vivo testing showed that some of these compounds were capable of inhibiting the growth of carcinoma S-180 tumors in mice. Another series of synthesized 1,3-benzodioxole derivatives also exhibited tumor growth inhibition activity against human tumor cell lines in vitro. nih.gov Specifically, one of the most active compounds, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester, showed significant growth inhibitory activity on 52 different cell lines. nih.gov Further research has focused on conjugating 1,3-benzodioxole derivatives with arsenicals to enhance their anti-tumor efficiency.
The antimicrobial potential of benzodioxole derivatives has also been extensively explored. The general antimicrobial activity of nitroaromatic compounds is well-documented, often involving the reduction of the nitro group to produce toxic intermediates that can damage cellular components like DNA. In vitro studies of novel 1,3-benzodioxole derivatives containing Schiff bases showed that they could inhibit multiple pathogenic bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
| Derivative Class | Activity Type | Target/Model | Notable Results |
| Peptidyl derivatives | Antitumor, Antimicrobial | Carcinoma S-180 (in vivo), Bacillus subtilis (in vitro) | Some compounds inhibited tumor growth in mice. |
| Substituted 1,3-benzodioxoles | Antitumor | Human tumor cell lines (in vitro) | 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester was active against 52 cell lines. nih.gov |
| Schiff base derivatives | Antibacterial | E. coli, P. aeruginosa, S. aureus (MRSA) | Showed ability to inhibit 4 out of 5 tested pathogenic strains, including MRSA. |
| Bromo-derivatives | Antibacterial, Antifungal | B. subtilis, E. coli, S. aureus, Phythium sp. | 6-bromo-1,3-benzodioxole-5-carboxaldehyde showed greater inhibition than standard antibiotics at tested concentrations. |
Development of Antidiabetic Agents and Derivatives
The 1,3-benzodioxole scaffold is a core structure in various natural and synthetic compounds that have demonstrated significant biological activities. nih.gov This has led to its exploration in the design of novel antidiabetic agents. Researchers have synthesized benzodioxole carboxamide derivatives and evaluated their potential to manage blood sugar levels. nih.govmdpi.com
One of the key mechanisms targeted in the management of type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase. nih.gov By inhibiting this enzyme, the breakdown of complex carbohydrates into simple sugars is slowed, leading to a more gradual increase in post-meal blood glucose levels. nih.gov
In a notable study, a series of benzodioxole carboxamide derivatives were synthesized and tested for their α-amylase inhibitory effects. nih.govnih.gov Several of these compounds displayed potent inhibition of the enzyme. nih.govnih.gov The most promising of these derivatives, N-(3-(trifluoromethyl)phenyl)benzo[d] nih.govnih.govdioxole-5-carboxamide (Compound IIc), was selected for further in vivo studies in a streptozotocin-induced diabetic mouse model. mdpi.com The results of the in vivo experiments were significant, showing that administration of Compound IIc led to a substantial reduction in blood glucose levels in the diabetic mice. mdpi.comnih.gov
The following table summarizes the in vitro α-amylase inhibitory activity of selected benzodioxole derivatives from the study.
| Compound | Structure | IC₅₀ (µM) against α-amylase |
| IIa | N-(3-chlorophenyl)benzo[d] nih.govnih.govdioxole-5-carboxamide | 0.85 |
| IIc | N-(3-(trifluoromethyl)phenyl)benzo[d] nih.govnih.govdioxole-5-carboxamide | 0.68 |
| Acarbose (Standard) | 2.593 |
These findings underscore the potential of the benzodioxole framework as a basis for the development of new synthetic drugs for diabetes. nih.govnih.gov While the direct synthetic route from this compound to these specific antidiabetic agents is not explicitly detailed in the referenced studies, the versatile nature of the nitro group suggests its potential as a key intermediate in the synthesis of such carboxamide derivatives. The nitro group can be reduced to an amine, which can then be acylated to form the amide linkage present in the active compounds.
Research into Protein Tyrosine Phosphatase (PTP) Inhibition
Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a crucial role in cellular signal transduction by dephosphorylating tyrosine residues on proteins. nih.govnih.gov The aberrant activity of certain PTPs, such as Protein Tyrosine Phosphatase 1B (PTP1B), has been implicated in the pathogenesis of several diseases, including type 2 diabetes and obesity. mdpi.com Consequently, the development of PTP inhibitors has become an important area of research for new therapeutic agents. nih.gov
Research into compounds containing the benzodioxole moiety has revealed their potential as PTP inhibitors. A notable example is 5-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole (NPBD), a derivative of 1,3-benzodioxole. nih.govsemanticscholar.org NPBD has been identified as a tyrosine mimetic that can competitively inhibit the enzymatic activity of tyrosine phosphatases. nih.govsemanticscholar.org
Studies have shown that NPBD can inhibit the activity of PTP1B and the bacterial PTP, YopH. nih.govsemanticscholar.org The mechanism of inhibition is believed to involve the oxidation of the catalytic cysteine residue in the active site of the phosphatase. nih.gov The electrophilic nature of the nitropropenyl group is crucial for this activity. nih.gov
The inhibitory activity of NPBD against various PTPs is summarized in the table below.
| Compound | Target Enzyme | Activity |
| NPBD | PTP1B | Inhibits enzymatic activity |
| NPBD | YopH | Inhibits enzymatic activity |
| NPBD | CDC45 | Lesser extent of inhibition |
While NPBD is not identical to this compound, its structure and activity provide a strong rationale for exploring derivatives of this compound as potential PTP inhibitors. The foundational benzodioxole ring combined with an electrophilic side chain derived from the nitro group could lead to the development of novel and effective PTP inhibitors.
Environmental Fate and Degradation Pathways of 5 Nitro 1,3 Benzodioxole
Biodegradation by Microorganisms (Bacteria and Fungi)
While specific studies on the biodegradation of 5-Nitro-1,3-benzodioxole are not extensively documented, the metabolic pathways for analogous nitroaromatic compounds have been widely studied, providing a strong basis for understanding its likely fate. Microorganisms, including various species of bacteria and fungi, have evolved diverse strategies to transform or completely degrade these compounds. chemspider.com
Aerobic bacteria, for instance, can utilize nitroaromatic compounds as growth substrates. chemspider.com Genera such as Pseudomonas, Bradyrhizobium, Comamonas, and Acidovorax have been identified in the degradation of compounds like nitrobenzene (B124822) and other nitroanilines. chemsynthesis.comnih.govfrontiersin.orgnih.gov Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also capable of extensively degrading or mineralizing a variety of nitroaromatics, including dinitrotoluene and trinitrotoluene. chemspider.com Under anaerobic conditions, bacteria such as Desulfovibrio and Clostridium species can reduce the nitro group, which is often the initial step in the degradation pathway. chemspider.com
Table 1: Examples of Microorganisms Involved in Nitroaromatic Compound Degradation
| Microorganism Type | Genus/Species | Nitroaromatic Compound Degraded | Key Metabolic Process |
|---|---|---|---|
| Aerobic Bacteria | Pseudomonas pseudoalcaligenes JS45 | Nitrobenzene | Partial reduction of nitro group |
| Aerobic Bacteria | Comamonas sp. JS765 | Nitrobenzene | Dioxygenation |
| Aerobic Bacteria | Bradyrhizobium sp. JS329 | 5-Nitroanthranilic acid | Hydrolytic deamination, Dioxygenation |
| Anaerobic Bacteria | Desulfovibrio spp. | 2,4,6-Trinitrotoluene (TNT) | Nitro group reduction |
The biochemical and molecular pathways for the breakdown of nitroaromatic compounds are complex and varied. A well-characterized example that can serve as a model is the degradation of 5-nitroanthranilic acid (5NAA) by Bradyrhizobium sp. strain JS329. nih.govnih.gov This pathway involves a series of specific enzymes encoded by a dedicated gene cluster.
The initial step is a hydrolytic deamination of 5NAA to form 5-nitrosalicylic acid (5NSA), a reaction catalyzed by the enzyme 5NAA deaminase (NaaA). nih.govnih.gov Subsequently, the aromatic ring is cleaved by 5NSA dioxygenase (NaaB). A crucial step in this pathway is the spontaneous elimination of the nitro group as nitrite, which occurs concomitantly with the formation of a lactone from the ring fission product. This reaction is facilitated by a lactonase (NaaC). nih.govnih.gov This mechanism of denitration during lactone formation represents a novel biochemical strategy for processing nitroaliphatic compounds that result from the initial aromatic ring cleavage. nih.govnih.gov
Microorganisms employ several distinct mechanisms to remove or transform the nitro group from the aromatic ring, which is often the critical first step in detoxification and degradation. chemspider.com
Dioxygenation: Aerobic bacteria can initiate degradation by incorporating both atoms of molecular oxygen into the aromatic ring using dioxygenase enzymes. chemspider.com This process adds two hydroxyl groups to the ring, which destabilizes the structure and leads to the spontaneous elimination of the nitro group as nitrite. chemspider.com For example, the degradation of nitrobenzene by Comamonas sp. JS765 begins with a dioxygenase that converts nitrobenzene into catechol, which then enters central metabolic pathways. frontiersin.org A similar dioxygenase-mediated mechanism is plausible for this compound, likely targeting the aromatic ring for initial attack.
Nitro Group Reduction: This is a common strategy under both anaerobic and aerobic conditions. chemspider.com The nitro group (R-NO₂) is sequentially reduced to a nitroso group (R-NO), then to a hydroxylamino group (R-NHOH), and finally to an amino group (R-NH₂). chemspider.comdtic.milacs.org This reductive pathway is a widespread microbial strategy. chemspider.com The resulting aromatic amine is typically more amenable to subsequent degradation than the parent nitroaromatic compound. In some pathways, the hydroxylamino intermediate can undergo an enzyme-catalyzed rearrangement to form a hydroxylated compound, which can then be a substrate for ring-fission enzymes. chemspider.com
Table 2: Key Mechanisms in Microbial Degradation of Nitroaromatic Compounds
| Mechanism | Description | Enzyme Type (Example) | Initial Product |
|---|---|---|---|
| Dioxygenation | Incorporation of two oxygen atoms into the aromatic ring, leading to destabilization and elimination of the nitro group. | Dioxygenase | Catechol (from Nitrobenzene) |
| Nitro Group Reduction | Stepwise reduction of the nitro group to an amino group via nitroso and hydroxylamino intermediates. | Nitroreductase | Aromatic Amine |
| Monooxygenation | Addition of a single oxygen atom to the ring, which can lead to the elimination of the nitro group. | Monooxygenase | Hydroxylated Aromatic |
Abiotic Degradation Processes in Environmental Systems
Abiotic Reduction: In anoxic environments like sediments, saturated soils, and groundwater, nitroaromatic compounds can be abiotically reduced by naturally occurring minerals and organic matter. nih.govdtic.milprepchem.com Reduced iron species, particularly Fe(II) associated with iron oxides such as goethite and magnetite, are significant reductants. nih.gov The reaction involves the transfer of electrons from the mineral surface to the nitroaromatic compound, reducing the nitro group. The presence of humic acid, a component of soil organic matter, can inhibit this process by complexing with the iron. nih.gov Additionally, iron(II) complexed with organic ligands like catechols can form highly reactive aqueous species capable of reducing nitroaromatics to their corresponding anilines. nih.gov Zero-valent iron (Fe⁰), sometimes used in environmental remediation, is also a potent agent for the abiotic reduction of these contaminants. harvard.edu
Photolysis: While specific photolysis data for this compound is limited, studies on other nitroaromatic compounds indicate that photodegradation in sunlit aquatic environments is a plausible fate process. The photolysis of 3-nitro-1,2,4-triazol-5-one (NTO), for example, is enhanced by dissolved oxygen and involves the formation of singlet oxygen and an excited triplet state of the parent molecule. frontiersin.org Photolysis of nitrophenols and nitroguaiacols can proceed through a nitro-nitrite rearrangement, leading to the release of nitrous acid (HONO) and formation of phenoxy radicals. dtic.mil Such processes could lead to the transformation of this compound in the environment, with predicted environmental half-lives for some nitro compounds ranging from 1 to 6 days. frontiersin.org
Environmental Monitoring and Analytical Methods for Detection
Monitoring for this compound in environmental matrices such as water, soil, and air requires sensitive and specific analytical methods. As a member of the nitroaromatic class, it is considered a semivolatile organic compound (SVOC). harvard.edu The analysis of SVOCs typically involves extraction from the sample matrix followed by chromatographic separation and detection.
Commonly employed techniques for the detection of nitroaromatic compounds and SVOCs include:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used reference method for identifying and quantifying SVOCs due to its high sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC): Often used for compounds that are thermally unstable, HPLC can be coupled with UV detection, as nitroaromatics strongly absorb UV light, or with mass spectrometry (LC-MS) for enhanced sensitivity and selectivity. harvard.edu
Gas Chromatography with Electron Capture Detection (GC-ECD): This technique is highly sensitive to compounds containing electronegative functional groups, such as the nitro group. nih.gov
The choice of method depends on the sample matrix, the required detection limits, and the potential for interfering substances. For trace-level analysis, tandem mass spectrometry (GC-MS/MS or LC-MS/MS) provides superior selectivity by reducing background noise and matrix interferences.
Isotope dilution GC/MS is a highly accurate and precise method for quantifying semivolatile organic compounds and is exemplified by U.S. EPA Method 1625. nih.gov This technique is designed to overcome the challenges of sample extraction efficiency and matrix effects that can affect other analytical methods.
The core principle of the isotope dilution method involves adding a known amount of a stable, isotopically labeled analog of the target analyte (in this case, labeled this compound) to the sample before any extraction or cleanup steps. nih.gov This labeled compound serves as an internal standard that behaves almost identically to the native compound throughout the analytical process.
The sample is then extracted, concentrated, and analyzed by GC/MS. The mass spectrometer is capable of distinguishing between the native analyte and the labeled internal standard based on their mass difference. nih.gov By comparing the response of the native analyte to the response of the known amount of the labeled standard, a precise quantification can be achieved. This approach effectively corrects for any variability or loss of the analyte during sample preparation, leading to highly reliable and reproducible results. nih.gov
Table 3: Mentioned Compound Names
| Compound Name | Synonym(s) | Chemical Formula |
|---|---|---|
| This compound | 3,4-Methylenedioxynitrobenzene | C₇H₅NO₄ |
| 5-Nitroanthranilic acid | 5NAA | C₇H₆N₂O₄ |
| 5-Nitrosalicylic acid | 5NSA | C₇H₅NO₅ |
| 2,4,6-Trinitrotoluene | TNT | C₇H₅N₃O₆ |
| 2,4-Dinitrotoluene | C₇H₆N₂O₄ | |
| 3-Nitro-1,2,4-triazol-5-one | NTO | C₂H₂N₄O₃ |
| Catechol | C₆H₆O₂ | |
| Goethite | FeO(OH) | |
| Hematite | Fe₂O₃ | |
| Magnetite | Fe₃O₄ | |
| Nitrite | NO₂⁻ | |
| Nitrous acid | HONO | HNO₂ |
Toxicological Considerations and Mechanistic Toxicology Research
Interaction with Molecular Targets and Mechanism of Action
The toxicological profile of 5-Nitro-1,3-benzodioxole, like many nitroaromatic compounds, is intrinsically linked to the metabolic activation of its nitro group. This process generates reactive species that can interact with and modify cellular macromolecules, leading to a cascade of toxic effects.
The presence of the nitro group (–NO₂) makes this compound susceptible to enzymatic reduction. This bioreduction is a critical step in its mechanism of action and toxicity. Cellular reductases can transfer electrons to the nitro group in a stepwise manner, leading to the formation of a series of highly reactive intermediates.
The initial one-electron reduction produces a nitro anion radical. Under aerobic conditions, this radical can rapidly transfer its electron to molecular oxygen (O₂) to form the superoxide (B77818) anion radical (O₂•−), regenerating the parent nitroaromatic compound. This process, known as redox cycling, can lead to a significant increase in intracellular reactive oxygen species (ROS), contributing to oxidative stress.
Further reduction of the nitro group, particularly under anaerobic or hypoxic conditions, can lead to the formation of a nitroso intermediate and subsequently a hydroxylamine (B1172632) derivative. These intermediates are electrophilic and are considered key players in the toxic effects of nitroaromatic compounds.
Table 1: Key Reactive Intermediates from this compound Metabolism
| Parent Compound | Reduction Step | Intermediate Species | Reactivity Profile |
|---|---|---|---|
| This compound | One-electron reduction | Nitro anion radical | Participates in redox cycling, generates superoxide |
| Nitro anion radical | Further reduction | Nitroso derivative | Electrophilic, reacts with nucleophiles |
The electrophilic intermediates generated from the reduction of this compound can covalently bind to cellular nucleophiles, including the thiol groups (-SH) of cysteine residues in proteins. This modification can profoundly alter protein structure and function, leading to enzyme inhibition.
Potential for Genotoxicity and Carcinogenicity
Nitroaromatic compounds as a class are of significant environmental and toxicological concern due to their potential to be mutagenic and carcinogenic. nih.gov Their ability to cause genetic damage is closely tied to the metabolic activation pathways described above.
The ultimate genotoxic species are often derived from the hydroxylamine intermediate. This intermediate can be further activated, for instance, through O-esterification by cellular sulfotransferases or acetyltransferases, to form a highly reactive nitrenium ion. This electrophilic ion can then readily attack nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine, to form stable DNA adducts. These adducts can interfere with DNA replication and transcription, leading to mutations if not properly repaired by the cell's DNA repair machinery. The accumulation of such mutations can ultimately initiate the process of carcinogenesis.
Beyond the formation of direct DNA adducts, this compound can induce DNA damage through the generation of oxidative stress. researchgate.net As mentioned in section 8.1.1, the redox cycling of the nitro group can produce a significant flux of superoxide radicals. nih.gov This overproduction of ROS can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress.
ROS can damage DNA in several ways, including:
Oxidation of DNA bases: For example, the formation of 8-oxo-7,8-dihydroguanine (8-oxoG), a common marker of oxidative DNA damage.
Induction of single- and double-strand breaks: These breaks can occur when the deoxyribose-phosphate backbone of DNA is attacked by hydroxyl radicals. nih.gov
Formation of DNA-protein crosslinks.
This oxidative damage contributes to the compound's genotoxicity and carcinogenic potential. nih.gov
Structure-Activity Relationships (SAR) in Nitroaromatic Compounds
The toxicological properties of nitroaromatic compounds are heavily influenced by their chemical structure. researchgate.net Developing structure-activity relationships (SARs) is crucial for predicting the potential mutagenicity and carcinogenicity of these chemicals. researchgate.net Several structural and electronic factors modulate their biological activity.
Nitro Group Position and Number: The position of the nitro group on the aromatic ring affects its reduction potential and, consequently, the rate of formation of reactive intermediates. The presence of multiple nitro groups often increases the compound's mutagenic potency.
Electron-Withdrawing/Donating Substituents: The nitro group itself is a potent electron-withdrawing group, which is a key feature for its biological activity. Other substituents on the aromatic ring can either enhance or decrease this effect. The 1,3-benzodioxole (B145889) moiety in this compound influences the electronic properties of the entire molecule.
The concerted influence of these factors makes developing precise SARs a significant challenge. researchgate.net However, understanding these relationships is essential for assessing the risk posed by compounds like this compound. researchgate.netnih.gov
Table 2: General Structure-Activity Relationships for Nitroaromatic Compounds
| Structural Feature | Influence on Toxicological Activity | Rationale |
|---|---|---|
| Nitro Group (-NO₂) Presence | Essential for genotoxicity | Undergoes metabolic reduction to reactive electrophiles. nih.gov |
| Electron-withdrawing Nature | Increases reactivity | Facilitates the initial one-electron reduction step. |
| Ring Substituents | Modulates activity | Can alter the redox potential and steric hindrance at the nitro group. |
| Molecular Planarity | Can enhance genotoxicity | Planar molecules may intercalate between DNA base pairs, facilitating adduct formation. |
Future Research Directions and Advanced Applications
Exploration of New Synthetic Methodologies for Diversified Analogues
The future of 5-nitro-1,3-benzodioxole research is intrinsically linked to the development of novel synthetic routes that allow for the creation of a diverse library of analogues. The 1,3-benzodioxole (B145889) moiety is a recognized pharmacophore, a key structural feature responsible for pharmacological activity, and is found in compounds with anti-inflammatory, anticancer, and antioxidant properties. The stability of this ring system makes it an excellent scaffold for multi-step syntheses.
Advanced synthetic strategies are being explored to build upon the foundational this compound structure. Methodologies such as the Suzuki-Miyaura coupling reaction are being employed to prepare a wide array of new heterocyclic derivatives in good yields. worldresearchersassociations.com This approach allows for the introduction of various substituents, which is crucial for structure-activity relationship (SAR) studies. For instance, research has demonstrated the synthesis of new 1,3-benzodioxole derivatives using (6-bromobenzo[d] prepchem.comresearchgate.netdioxol-5-yl)methanol as a starting material, which is then subjected to reactions like Huisgen 1,3-dipolar cycloaddition ("click-reaction") and subsequent Suzuki-Miyaura coupling to yield novel triazole-benzodioxole hybrids. worldresearchersassociations.com
The goal of these synthetic explorations is to generate analogues with enhanced biological efficacy and selectivity. By systematically modifying the periphery of the this compound core, researchers aim to fine-tune the molecule's properties to target specific biological pathways or to develop materials with tailored characteristics. This includes the synthesis of derivatives with potent schistosomicidal, antiproliferative, antileishmanial, and antibacterial activities. researchgate.netnih.gov
| Synthetic Strategy | Starting Material Example | Reaction Type | Potential Derivative |
| Suzuki-Miyaura Coupling | 1-((6-bromobenzo[d] prepchem.comresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Cross-coupling | Biaryl-benzodioxole analogues |
| Huisgen 1,3-dipolar cycloaddition | 5-(azidomethyl)-6-bromobenzo[d] prepchem.comresearchgate.netdioxole and phenylacetylene | Click-Chemistry | Triazole-substituted benzodioxoles |
| Appel Reaction | (6-bromobenzo[d] prepchem.comresearchgate.netdioxol-5-yl)methanol | Halogenation | 5-(bromomethyl)-6-bromobenzo[d] prepchem.comresearchgate.netdioxole |
| Nucleophilic Substitution | 5-(bromomethyl)-6-bromobenzo[d] prepchem.comresearchgate.netdioxole and NaN3 | Azide formation | 5-(azidomethyl)-6-bromobenzo[d] prepchem.comresearchgate.netdioxole |
Advanced Mechanistic Studies of Biological Interactions and Molecular Targets
A deeper understanding of how this compound and its derivatives interact with biological systems at a molecular level is a primary objective for future research. The benzodioxole core is a key feature in many compounds with significant biological activity, including anticancer, anti-inflammatory, and antioxidant effects. researchgate.net
Recent studies have begun to elucidate the specific molecular targets of benzodioxole derivatives. For example, certain synthetic analogues have shown potent activity against various cancer cell lines, such as colon (HT-29) and lung (H1299) cancer cells. researchgate.net In the context of improving existing cancer therapies, 1,3-benzodioxole derivatives have been conjugated with arsenical precursors. nih.gov These novel compounds were found to inhibit the thioredoxin system, leading to induced oxidative stress and apoptosis in cancer cells both in vitro and in vivo. nih.gov
Furthermore, research into the schistosomicidal properties of new benzodioxole derivatives has revealed significant ultrastructural damage to Schistosoma mansoni worms. nih.gov One promising derivative caused 100% mortality in adult worms at a concentration of 100 μM within 72 hours. nih.gov Scanning electron microscopy showed that the compound induced extensive tegumentary changes, which likely contributed to the death of the parasites. nih.gov Other studies have focused on the inhibition of cyclooxygenase (COX) enzymes, with some halogenated acetate (B1210297) derivatives of benzodioxole displaying notable activity against COX-2. researchgate.net
Future mechanistic studies will likely employ advanced techniques such as proteomics, transcriptomics, and cellular thermal shift assays (CETSA) to identify and validate the direct protein targets of these compounds. Pinpointing these molecular interactions is essential for optimizing lead compounds and understanding potential mechanisms of resistance.
| Biological Activity | Molecular Target/Mechanism | Investigated Derivative Type |
| Anti-Tumor | Inhibition of Thioredoxin System, Induction of Oxidative Stress & Apoptosis | Arsenical-conjugated 1,3-benzodioxoles |
| Schistosomicidal | Induction of Tegumentary Damage | Thiazolidinone-benzodioxole hybrids |
| Anti-inflammatory | Inhibition of Cyclooxygenase (COX) enzymes | Halogenated benzodioxole acetate derivatives |
| Antiproliferative | Cytotoxicity against cancer cell lines | Selenocyanate-benzodioxole derivatives |
Development of this compound-based Nanomaterials for Specific Applications
The field of nanotechnology offers exciting prospects for the application of this compound and its derivatives. The unique electronic and structural properties of the benzodioxole scaffold make it a candidate for integration into various nanomaterials, including functionalized nanoparticles, quantum dots (QDs), and metal-organic frameworks (MOFs).
Functionalized Nanoparticles: The surface of nanoparticles can be functionalized with benzodioxole derivatives to create targeted drug delivery systems. nih.govnih.govmdpi.com The this compound molecule can be modified to include linker groups, such as amines or carboxylic acids, allowing for covalent attachment to the surface of magnetic nanoparticles or other nanocarriers. mdpi.com This strategy could enhance the delivery of therapeutic agents to specific tissues or cells, potentially improving efficacy while minimizing systemic toxicity. Studies have already shown that incorporating benzodioxole-containing oils into nanoemulsions and nanoemulgels can enhance their antimicrobial and anticancer activities. researchgate.netresearchgate.net
Quantum Dots (QDs): QDs are semiconductor nanocrystals with unique photophysical properties that are valuable for bioimaging and diagnostics. nih.govmdpi.com The surface of QDs can be coated with hydrophilic ligands that possess functional groups suitable for bioconjugation. lateralflows.com this compound derivatives could be designed to act as such ligands, enabling the QDs to serve as fluorescent probes for tracking biological processes or as vehicles for image-guided therapy. nih.govrsc.org
Metal-Organic Frameworks (MOFs): MOFs are porous materials constructed from metal ions or clusters linked by organic ligands. musechem.com The aromatic and functionalized nature of this compound suggests its potential use as a bridging ligand in the synthesis of novel MOFs. ossila.com By carefully selecting the metal centers and modifying the benzodioxole ligand, it may be possible to create MOFs with tailored pore sizes and chemical environments for applications in gas storage, catalysis, or controlled release of therapeutic agents. mdpi.comescholarship.org
While the development of nanomaterials specifically based on this compound is still an emerging area, the foundational principles of nanotechnology provide a clear roadmap for future exploration.
Integration of Computational and Experimental Approaches for Drug Discovery and Material Science
The synergy between computational modeling and experimental validation is accelerating the discovery and development of new drugs and materials based on the this compound scaffold. In silico methods provide powerful tools for predicting molecular properties, understanding interaction mechanisms, and screening large virtual libraries of compounds, thereby guiding and prioritizing experimental work.
Drug Discovery: Computational techniques such as molecular docking are being used to predict how benzodioxole derivatives bind to their biological targets. For instance, docking studies have been performed to understand the interaction of arsenical-benzodioxole conjugates with the active site of thioredoxin reductase (TrxR), a key enzyme in cellular redox balance. nih.gov These computational predictions are then validated through in vitro enzyme inhibition assays and cell-based proliferation studies. nih.gov This integrated approach allows for a rational design cycle, where computational insights guide the synthesis of more potent and selective inhibitors.
Material Science: In the realm of materials science, computational methods can predict the electronic and optical properties of new this compound derivatives. The non-linear optical (NLO) properties of the parent compound are being investigated, and computational models can help explore how the introduction of different electron-donating and electron-accepting groups can tune these properties for applications like dye-sensitized solar cells (DSSCs).
Experimental characterization remains indispensable for confirming the identity and purity of synthesized compounds. A suite of analytical techniques is employed for this purpose, as detailed in the table below. This combination of predictive modeling and empirical verification ensures a robust and efficient path toward novel applications.
| Technique | Application | Finding |
| Computational | ||
| Molecular Docking | Predict binding mode and affinity of ligands to protein targets (e.g., TrxR). nih.gov | Guides the design of more effective enzyme inhibitors. |
| Virtual Screening | Identify potential hit compounds from large digital libraries. | Narrows the focus for synthetic and experimental efforts. |
| Experimental | ||
| FT-IR Spectroscopy | Verify the presence of specific functional groups (e.g., nitro group). | Confirms successful synthetic transformations. |
| NMR Spectroscopy | Determine the precise chemical structure and connectivity of atoms. worldresearchersassociations.com | Elucidates the exact structure of new analogues. |
| Mass Spectrometry | Confirm the molecular weight and elemental composition. worldresearchersassociations.com | Validates the identity of the synthesized compound. |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 5-nitro-1,3-benzodioxole, and how are intermediates characterized?
- Methodological Answer : this compound is synthesized via nitration of 1,3-benzodioxole derivatives. Key intermediates include 1,2-(methylenedioxy)-4-nitrobenzene, which is confirmed using melting point analysis (146–148°C) and gas chromatography (purity ≥99%) . Multi-step routes often involve nitration under controlled acidic conditions, followed by purification via recrystallization. Characterization of intermediates employs FT-IR and NMR spectroscopy to verify nitro-group placement and ring integrity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR/Raman : Assigns vibrational modes (e.g., nitro group stretching at ~1,520 cm⁻¹) and confirms structural symmetry .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic protons (δ 6.5–7.5 ppm) and dioxole carbons (δ 95–105 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 183 for C₇H₅NO₄) and fragmentation patterns .
- XRD : Resolves crystal structure and intermolecular interactions in solid-state studies .
Q. What are the primary applications of this compound in biochemical research?
- Methodological Answer : It serves as a substrate for unspecific peroxygenases (UPOs) to study enzyme kinetics. For example, UPO-catalyzed hydroxylation of this compound produces 4-nitrocatechol, monitored via UV-Vis spectroscopy (λ = 425 nm, ε = 9,700 M⁻¹cm⁻¹) . This reaction is pH-dependent, with optimal activity at neutral pH .
Advanced Research Questions
Q. How does the nitro group influence electronic properties in dye-sensitized solar cells (DSSCs)?
- Methodological Answer : Density Functional Theory (DFT) calculations reveal that the nitro group enhances electron-withdrawing capacity, increasing the first hyperpolarizability (β = 2.34 × 10⁻³⁰ esu) and light-harvesting efficiency (LHE). Substitutions with donor-acceptor groups (e.g., –OCH₃ or –CF₃) red-shift absorption spectra, improving DSSC performance . Experimental validation combines cyclic voltammetry and time-dependent DFT (TD-DFT) to optimize bandgap alignment .
Q. How can this compound be used in directed evolution of fungal peroxygenases?
- Methodological Answer : The compound acts as a chromogenic substrate in high-throughput screening of UPO mutants. Hydroxylation activity correlates with 4-nitrocatechol formation, quantified spectrophotometrically. For example, evolved AaeUPO mutants showed a 1,114-fold increase in secretion and retained activity in 50% organic solvents (e.g., DMSO, methanol) . Mutations in substrate-access channels (e.g., F12Y, L67F) improve catalytic efficiency .
Q. What experimental factors cause variability in enzymatic assays using this compound?
- Methodological Answer :
- pH : Activity of Hypoxylon sp. UPO peaks at pH 7 for this compound but shifts to pH 4–5 for other substrates (e.g., ABTS) .
- Temperature : Enzyme stability declines above 40°C; prolonged incubation at 50°C inactivates UPO within 30 minutes .
- Solvent Compatibility : Activity assays require ≤20% co-solvents (e.g., methanol) to avoid protein denaturation .
Q. How do computational models resolve contradictions in spectral data for this compound?
- Methodological Answer : Discrepancies between experimental and calculated FT-IR/Raman spectra are addressed via scaling factors (B3LYP/6-311++G(d,p)) and total energy distribution (TED) analysis. For example, nitro-group vibrations deviate by <5 cm⁻¹ after scaling, validating DFT models . NBO analysis further explains hyperconjugative interactions (e.g., n(O)→σ*(N–O)) that stabilize the molecule .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
